molecular formula C28H39N5O4 B3025833 L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide

Cat. No.: B3025833
M. Wt: 509.6 g/mol
InChI Key: HOANKSJQDQJAGG-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide, also known as Bilaid A1, is a tetrapeptide agonist of the μ-opioid receptor . It is a derivative of bilaid A and has been found to inhibit forskolin-induced cAMP accumulation by 47% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 μM .

Scientific Research Applications

1. Peptide Hydrolysis and Enzyme Interaction

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide's properties can be linked to studies on peptide hydrolysis and enzyme interaction. For instance, the binding of similar peptides to thermolysin, as seen in the study by Holden & Matthews (1989), highlights the interactions between peptides and enzymes, which can be crucial for understanding the mechanism of action of enzymes like thermolysin.

2. ACE Inhibitory Activity

Research on amino acid esters, similar in structure to this compound, shows potential for angiotensin-converting enzyme (ACE) inhibition. Kamath et al. (2006) found that various amino acid esters exhibited ACE inhibitory activity, suggesting potential therapeutic applications for controlling blood pressure and treating cardiovascular diseases.

3. Conformational Analysis and Isotope Substitution

Studies like the one conducted by Kainosho et al. (1975) on the conformational analysis of amino acids and peptides using isotope substitution can provide insights into the structure and behavior of this compound. This type of research is crucial for understanding the fundamental properties of peptides and their potential applications in biochemistry and pharmaceuticals.

4. Structural Studies and Hydrogen Bonding

The study of peptides' structures, such as the work done by Görbitz (2000) on L-phenylalanyl-L-valine, can provide valuable information about the structural aspects of this compound. Understanding the hydrogen bonding and interactions within the molecule can lead to insights into its properties and potential applications.

5. Biosynthesis of Gramicidin S

Research into the biosynthesis of antibiotics like gramicidin S, which involves peptides similar to this compound, can provide insights into the role of such peptides in the production of important pharmaceutical compounds. The study by von Dungen, Vater, & Kleinkauf (1976) sheds light on the role of dipeptides in the synthesis of gramicidin S.

Mechanism of Action

Bilaid A1, also known as (2R)-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide or L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide, is a semi-synthetic analogue of Bilaid A . This compound has been isolated from an Australian estuarine isolate of Penicillium sp. MST-MF667 .

Target of Action

The primary target of Bilaid A1 is the µ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it.

Mode of Action

Bilaid A1 acts as a tetrapeptide agonist of the µ-opioid receptor . It binds to the receptor, triggering a series of biochemical reactions that result in the inhibition of pain signals.

Biochemical Pathways

Upon binding to the µ-opioid receptor, Bilaid A1 inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in cells . This action disrupts the normal signaling pathways, leading to a reduction in the perception of pain.

Pharmacokinetics

It is known that the compound is soluble in methanol or dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of Bilaid A1’s action is the reduction of pain . By acting as an agonist of the µ-opioid receptor, it inhibits pain signals, providing analgesic effects.

Action Environment

The action of Bilaid A1 can be influenced by various environmental factors. For instance, its solubility in methanol or DMSO suggests that it may be more effective in certain environments.

Safety and Hazards

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing. After handling, thorough washing is recommended .

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOANKSJQDQJAGG-UARRHKHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide
Reactant of Route 2
L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide
Reactant of Route 3
L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide
Reactant of Route 4
L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide
Reactant of Route 5
Reactant of Route 5
L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide
Reactant of Route 6
Reactant of Route 6
L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.